molecular formula C8H11Cl2N3 B6160855 1-{imidazo[1,5-a]pyridin-3-yl}methanamine dihydrochloride CAS No. 2648948-82-5

1-{imidazo[1,5-a]pyridin-3-yl}methanamine dihydrochloride

Cat. No.: B6160855
CAS No.: 2648948-82-5
M. Wt: 220.1
InChI Key:
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Description

“1-{imidazo[1,5-a]pyridin-3-yl}methanamine dihydrochloride” is a compound that belongs to the class of aromatic heterocycles known as imidazo[1,5-a]pyridines . This class of compounds has attracted significant attention due to their unique chemical structure and versatility . They are a significant structural component of a large number of agrochemicals and pharmaceuticals .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a vacant p-orbital of carbene and a π* orbital of the pyridine ring . This results in significantly increased π-accepting character .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are characterized by its strong π-accepting character . This property has been demonstrated by the Rh-catalyzed polymerization of phenylacetylene .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the effects of substituents on the imidazo[1,5-a]pyridine backbone . The 13C NMR chemical shifts of carbene carbons in imidazo[1,5-a]pyridin-3-ylidene and 1H and 13C NMR spectra of olefin moieties trans to the carbene in Rh(nhc)(cod)Cl complexes shifted relatively downfield compared to those for the corresponding complexes bearing conventional N-heterocyclic carbenes (NHCs) .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-{imidazo[1,5-a]pyridin-3-yl}methanamine dihydrochloride involves the reaction of imidazo[1,5-a]pyridine with formaldehyde and ammonium chloride in the presence of hydrochloric acid.", "Starting Materials": ["Imidazo[1,5-a]pyridine", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid"], "Reaction": [ "Step 1: Imidazo[1,5-a]pyridine is reacted with formaldehyde in the presence of hydrochloric acid to form 1-(imidazo[1,5-a]pyridin-3-yl)methanol.", "Step 2: 1-(imidazo[1,5-a]pyridin-3-yl)methanol is then reacted with ammonium chloride in the presence of hydrochloric acid to form 1-{imidazo[1,5-a]pyridin-3-yl}methanamine dihydrochloride." ] }

CAS No.

2648948-82-5

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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